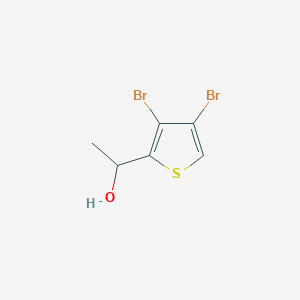
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The methyl, o-tolyloxy, acetamido, and trifluoromethyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a component in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for pharmaceutical development, particularly in targeting specific biological pathways.
Industry: Its stability and electronic properties could make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-(2-(p-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
- Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
Uniqueness
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules. This uniqueness can make it particularly valuable in applications where specific chemical properties are required.
Properties
Molecular Formula |
C24H21F3N2O5S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21F3N2O5S/c1-13-7-4-5-10-17(13)34-12-18(30)29-22-19(23(32)33-3)14(2)20(35-22)21(31)28-16-9-6-8-15(11-16)24(25,26)27/h4-11H,12H2,1-3H3,(H,28,31)(H,29,30) |
InChI Key |
OIAFZAZHSWMTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


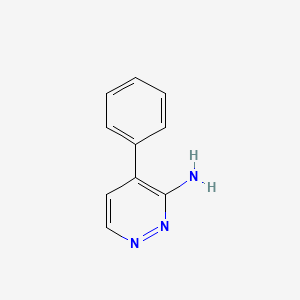

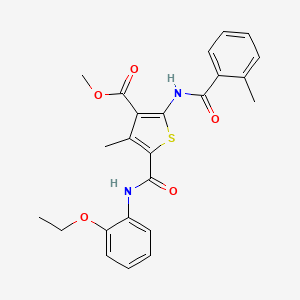
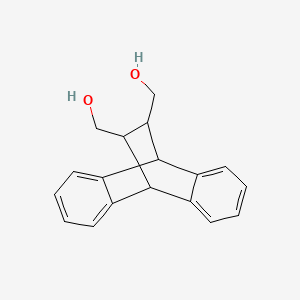

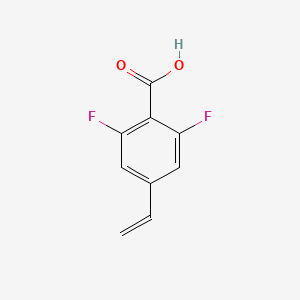




![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
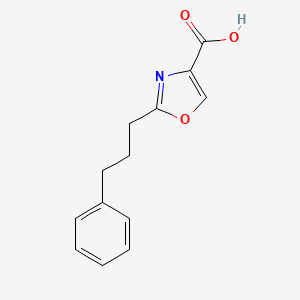
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
